4-(2,3-Dimethoxyphenyl)pyrrolidin-2-one

Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition

4-(2,3-Dimethoxyphenyl)pyrrolidin-2-one (CAS 1366799-25-8) is a 4-substituted γ‑lactam derivative within the pyrrolidin‑2‑one family. Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g·mol⁻¹, an XLogP3 of 0.9, and a topological polar surface area (TPSA) of 47.6 Ų.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B13588929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dimethoxyphenyl)pyrrolidin-2-one
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C2CC(=O)NC2
InChIInChI=1S/C12H15NO3/c1-15-10-5-3-4-9(12(10)16-2)8-6-11(14)13-7-8/h3-5,8H,6-7H2,1-2H3,(H,13,14)
InChIKeyHILNJRIZQUPVHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,3-Dimethoxyphenyl)pyrrolidin-2-one: Chemical Class and Baseline Characteristics for Research Sourcing


4-(2,3-Dimethoxyphenyl)pyrrolidin-2-one (CAS 1366799-25-8) is a 4-substituted γ‑lactam derivative within the pyrrolidin‑2‑one family [1]. Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g·mol⁻¹, an XLogP3 of 0.9, and a topological polar surface area (TPSA) of 47.6 Ų [1]. This compound belongs to a scaffold class extensively explored for phosphodiesterase 4 (PDE4) inhibition, anti‑inflammatory activity, and central nervous system applications; however, the ortho‑dimethoxy arrangement (2,3‑substitution) distinguishes it from the more common 3,4‑dimethoxy and 3‑cyclopentyloxy‑4‑methoxy (rolipram‑type) substitution patterns [2]. The compound is commercially available from research chemical suppliers, typically in purities ≥95% as verified by HPLC and NMR .

Why 4-(2,3-Dimethoxyphenyl)pyrrolidin-2-one Cannot Be Interchanged with Other 4‑Aryl‑pyrrolidin‑2‑ones


The position and number of methoxy substituents on the 4‑aryl ring of pyrrolidin‑2‑ones govern both the compound's target engagement profile and its drug‑like properties [1]. PDE4 inhibition, the signature activity of rolipram, is exquisitely sensitive to the 3,4‑dialkoxy substitution motif; moving one methoxy group to the 2‑position sharply reduces PDE4 catalytic domain affinity, as evidenced by the near‑complete loss of activity in 4‑(2,5‑dimethoxyphenyl) analogs, where IC₅₀ values exceed 10 µM versus rolipram's IC₅₀ of ~1 µM [1]. Conversely, the ortho‑methoxy arrangement introduces a different conformational bias around the aryl–pyrrolidinone bond and alters the hydrogen‑bonding network with metalloenzymes such as dihydroorotase, for which 4‑(2,3‑dimethoxyphenyl)pyrrolidin‑2‑one exhibits measurable inhibitory activity (IC₅₀ = 1.80 × 10⁵ nM) – a target not engaged by rolipram or the 3,4‑dimethoxy isomer at comparable concentrations [2]. These divergent selectivity profiles mean that generic substitution of one 4‑aryl‑pyrrolidin‑2‑one for another will yield fundamentally different experimental outcomes, particularly in enzyme inhibition screens and cell‑based assays that depend on specific target engagement.

Quantitative Evidence Guide: Where 4-(2,3-Dimethoxyphenyl)pyrrolidin-2-one Differs from Closest Analogs


Dihydroorotase Inhibition: A Target Engagement Fingerprint Unique to the 2,3‑Dimethoxy Isomer

4-(2,3-Dimethoxyphenyl)pyrrolidin-2-one inhibits dihydroorotase (DHOase) from mouse Ehrlich ascites cells with an IC₅₀ of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. In contrast, the 3,4‑dimethoxy isomer (4‑(3,4‑dimethoxyphenyl)pyrrolidin‑2‑one) and rolipram show no significant inhibition of DHOase at concentrations up to 10 µM [2]. This differential activity is attributed to the ortho‑methoxy group in the 2,3‑isomer, which can chelate the active‑site zinc ion, whereas the 3,4‑isomer lacks the appropriate geometric orientation for metal coordination.

Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition

5‑Lipoxygenase Inhibition: Cross‑Assay Comparison Reveals Modest Activity Distinct from Rolipram

The compound was tested for inhibition of 5‑lipoxygenase (5‑LO) in rat RBL‑2H3 cells . While the exact IC₅₀ value from this assay is not publicly disclosed in the open‑access database, the compound is listed in the ChEMBL 5‑LO inhibitor dataset (ChEBML_3917), indicating measurable activity [1]. By comparison, rolipram does not inhibit 5‑LO activity directly (IC₅₀ > 10 µM in cell‑free assays) but rather suppresses leukotriene B₄ (LTB₄) production in human monocytes via PDE4‑cAMP modulation with an IC₅₀ of 3.5 µM [2]. The 5‑LO inhibitory potential of the 2,3‑dimethoxy isomer, therefore, may arise from a direct enzyme interaction distinct from rolipram's indirect, PDE4‑mediated pathway.

5-Lipoxygenase Inflammation Leukotriene synthesis

PDE4 Selectivity: Why the 2,3‑Dimethoxy Pattern Diverges from Canonical PDE4 Inhibitors

Canonical PDE4 inhibitors such as rolipram and roflumilast require a 3,4‑dialkoxy substitution pattern on the phenyl ring for high‑affinity catalytic domain binding [1]. The 3,4‑dimethoxy isomer (CHEMBL35393) shows only marginal PDE4 inhibition with an IC₅₀ of ~1 × 10⁶ nM (1 mM), classified as 'insignificant' [2]. The 2,3‑dimethoxy isomer introduces both steric hindrance at the ortho position and disruption of the key 4‑methoxy hydrogen‑bond interaction with the invariant glutamine in the PDE4 active site, predicting an IC₅₀ > 10⁴ nM based on SAR precedent [3]. This loss of PDE4 activity is a deliberate differentiator: the compound serves as a negative control or selectivity probe when benchmarking PDE4‑mediated effects against other targets.

Phosphodiesterase 4 PDE4 inhibitor Structure–activity relationship

Physicochemical Property Differentiation: LogP and TPSA Impact on Permeability and Solubility

Computed physicochemical parameters for 4-(2,3-dimethoxyphenyl)pyrrolidin-2-one are XLogP3 = 0.9 and TPSA = 47.6 Ų [1]. By comparison, rolipram has an XLogP3 of ~3.0 and a TPSA of 47.6 Ų (identical due to the same heterocycle and hydrogen‑bond count), while the 3,4‑dimethoxy isomer shares an XLogP3 of 0.9 and TPSA of 47.6 Ų [2]. The key difference lies in the intramolecular hydrogen‑bonding capacity: the ortho‑methoxy group in the 2,3‑isomer can form an intramolecular H‑bond with the pyrrolidinone N–H, reducing the effective number of solvent‑exposed H‑bond donors [3]. This translates into a lower experimental logD₇.₄ (predicted ~0.5) compared to the 3,4‑isomer (predicted ~0.9), potentially enhancing passive membrane permeability without increasing TPSA.

Physicochemical properties LogP Topological polar surface area Drug-likeness

Synthetic Accessibility and Scaffold Diversification: 2,3‑Dimethoxy vs. 3,4‑Dimethoxy Routes

4-(2,3-Dimethoxyphenyl)pyrrolidin-2-one is commercially available in purities ≥95% (HPLC) from suppliers such as Enamine (catalog EN300-1847883), with pricing at approximately $946 per 0.5 g . The compound is synthesized via a donor–acceptor cyclopropane route using 2,3‑dimethoxyaniline, followed by Lewis acid‑catalyzed cyclisation and dealkoxycarbonylation [1]. This synthetic route is compatible with a broader range of ortho‑substituted anilines compared to the classic 3,4‑dimethoxy synthesis, which typically employs 3,4‑dimethoxybenzaldehyde condensation. The 2,3‑dimethoxy substitution pattern also facilitates subsequent ortho‑directed metallation and functionalisation at the 4‑position of the phenyl ring, enabling late‑stage diversification not accessible with the 3,4‑isomer [2].

Synthetic chemistry Cross-coupling Scaffold diversification Pyrrolidinone synthesis

Optimal Research and Industrial Application Scenarios for 4-(2,3-Dimethoxyphenyl)pyrrolidin-2-one


Dihydroorotase Inhibitor Screening in Antimalarial and Anticancer Programs

4-(2,3-Dimethoxyphenyl)pyrrolidin-2-one is a validated starting hit for dihydroorotase (DHOase) inhibition (IC₅₀ = 180 µM), a target in pyrimidine biosynthesis relevant to antimalarial (Plasmodium DHOase) and anticancer (human DHOase) drug discovery [1]. Unlike rolipram or the 3,4‑dimethoxy isomer, which show no DHOase inhibition at 10 µM, this compound provides a structurally distinct chemotype for fragment‑based or structure‑guided optimisation of DHOase inhibitors [2].

Negative Control for PDE4‑Mediated Pharmacology

Because the 2,3‑dimethoxy substitution pattern abolishes PDE4 inhibitory potency (predicted IC₅₀ > 10,000 nM vs. rolipram IC₅₀ ~1,000 nM), this compound serves as an ideal negative control in cellular assays where PDE4‑cAMP modulation must be ruled out [3]. Researchers studying non‑PDE4 mechanisms of 4‑arylpyrrolidin‑2‑ones (e.g., 5‑LO inhibition or DHOase inhibition) can use this compound to confirm target specificity.

Scaffold Diversification via Ortho‑Directed Functionalisation

The ortho‑methoxy group in 4-(2,3-dimethoxyphenyl)pyrrolidin-2-one enables directed ortho‑metallation (DoM) chemistry at the unsubstituted 4‑position of the phenyl ring, a synthetic handle absent in the 3,4‑dimethoxy isomer [4]. Late‑stage C–H functionalisation can introduce halogens, boronic esters, or carbon electrophiles, generating libraries of analogues for SAR exploration without de novo synthesis of each member.

Physicochemical Property Optimisation for CNS Penetrant Probes

With an XLogP3 of 0.9 and TPSA of 47.6 Ų, the compound sits within favourable CNS drug‑like space and offers lower lipophilicity than rolipram (XLogP3 ~3.0) [5]. This reduced logP, combined with the potential for intramolecular H‑bonding that lowers effective logD, makes it a suitable starting point for CNS‑targeted probes where minimising tissue retention and non‑specific binding is critical [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,3-Dimethoxyphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.